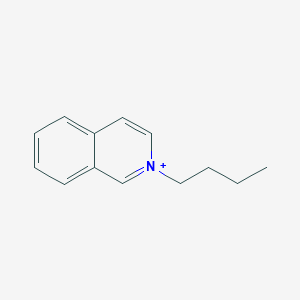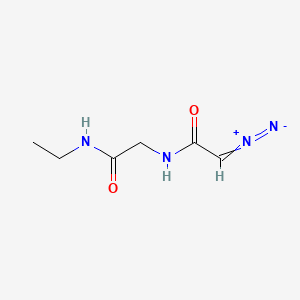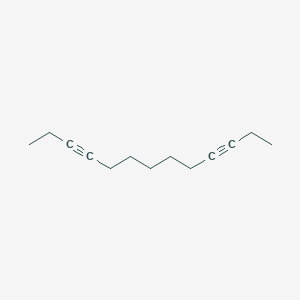
3,10-Tridecadiyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,10-Tridecadiyne is an organic compound characterized by the presence of two triple bonds within its molecular structure This compound falls under the category of diynes, which are known for their unique chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,10-Tridecadiyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts. The reaction conditions often include the presence of oxygen and a base, such as pyridine, to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Glaser coupling reactions. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.
化学反応の分析
Types of Reactions: 3,10-Tridecadiyne undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Hydrogenation of this compound can produce alkanes or alkenes, depending on the extent of the reduction.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Halogenated derivatives
科学的研究の応用
3,10-Tridecadiyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Research has explored its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine: Its derivatives are investigated for their potential therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: this compound is used in the production of polymers and advanced materials due to its ability to undergo polymerization reactions.
作用機序
The mechanism of action of 3,10-Tridecadiyne largely depends on its reactivity and the specific reactions it undergoes. In biological systems, it may interact with cellular components through its triple bonds, leading to the formation of reactive intermediates. These intermediates can then interact with biomolecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
1,4-Butadiyne: Another diyne with two triple bonds, but with a shorter carbon chain.
1,7-Octadiyne: A diyne with a medium-length carbon chain.
1,9-Decadiyne: A diyne with a longer carbon chain, similar to 3,10-Tridecadiyne but with different reactivity due to the position of the triple bonds.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of its triple bonds This structure imparts distinct chemical properties, making it particularly useful in the synthesis of complex organic molecules and advanced materials
特性
CAS番号 |
51566-74-6 |
|---|---|
分子式 |
C13H20 |
分子量 |
176.30 g/mol |
IUPAC名 |
trideca-3,10-diyne |
InChI |
InChI=1S/C13H20/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-4,9-13H2,1-2H3 |
InChIキー |
NIIORHCELZUOES-UHFFFAOYSA-N |
正規SMILES |
CCC#CCCCCCC#CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)
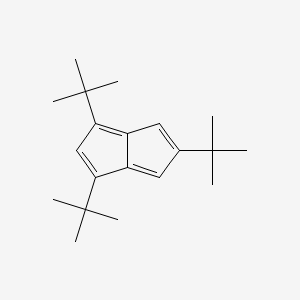

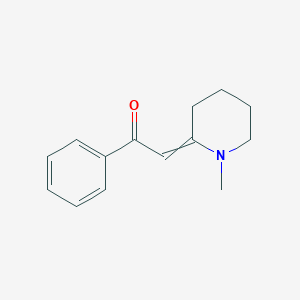
![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
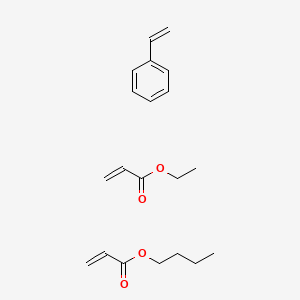
![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride](/img/structure/B14665380.png)
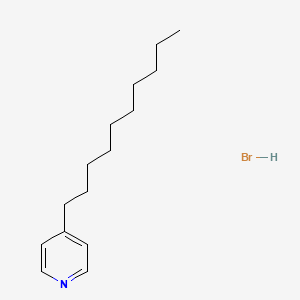
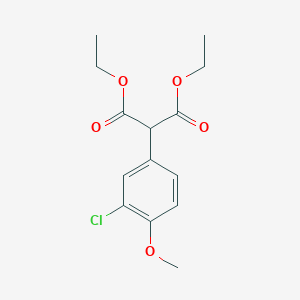
![Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B14665404.png)
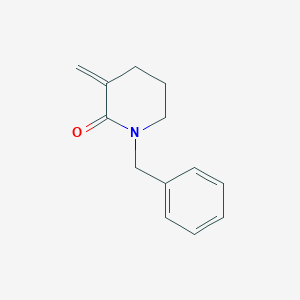
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
